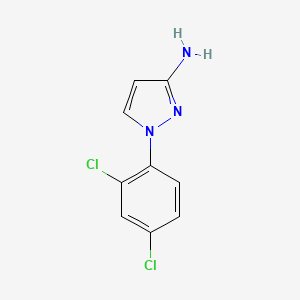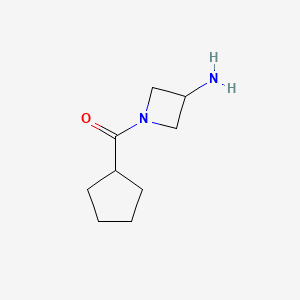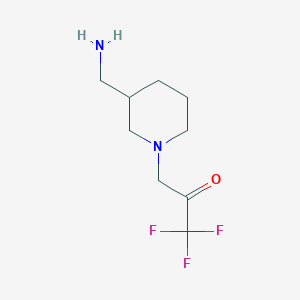
3-(3-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one
Overview
Description
3-(3-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one is a useful research compound. Its molecular formula is C9H15F3N2O and its molecular weight is 224.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 3-(3-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. It is involved in cell cycle arrest, DNA repair, and apoptosis, making it a key player in maintaining genomic stability .
Mode of Action
This inhibition could lead to changes in the cell cycle, potentially halting cell division and promoting apoptosis .
Biochemical Pathways
The compound’s action on Serine/threonine-protein kinase Chk1 affects several biochemical pathways. By inhibiting Chk1, the compound disrupts the cell cycle, particularly the DNA damage response pathway . This disruption can lead to cell cycle arrest, preventing the replication of damaged DNA, and promoting DNA repair or apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on the cell cycle. By inhibiting Serine/threonine-protein kinase Chk1, the compound can induce cell cycle arrest, potentially leading to DNA repair or apoptosis . This could have significant implications for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target . Additionally, the cellular environment, including the presence of other proteins and the state of the cell, can influence the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
3-(3-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to interact with cholinesterase enzymes, inhibiting their activity and thereby affecting neurotransmitter levels in the nervous system . Additionally, it may interact with other proteins involved in signal transduction pathways, altering their activity and downstream effects.
Cellular Effects
The effects of this compound on cellular processes are diverse and multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of kinases involved in cell signaling, leading to changes in the phosphorylation status of key signaling proteins . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific enzyme active sites, leading to enzyme inhibition or activation. For instance, its interaction with cholinesterase enzymes results in the inhibition of their catalytic activity, thereby increasing the levels of acetylcholine in the synaptic cleft . Additionally, this compound can modulate gene expression by binding to transcription factors and altering their ability to regulate target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound exhibits a relatively stable profile under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression . These long-term effects are particularly relevant in in vitro and in vivo studies, where sustained exposure to the compound is necessary to observe its full range of biochemical activities.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and organ function . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, it can influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, it can bind to intracellular proteins, influencing its localization and distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
3-[3-(aminomethyl)piperidin-1-yl]-1,1,1-trifluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O/c10-9(11,12)8(15)6-14-3-1-2-7(4-13)5-14/h7H,1-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIXMQBXRLYMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


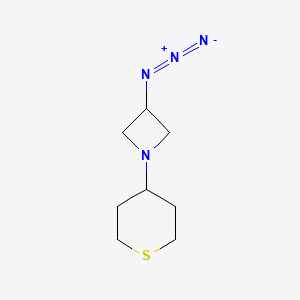

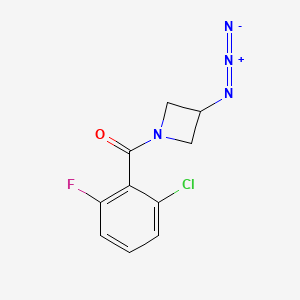
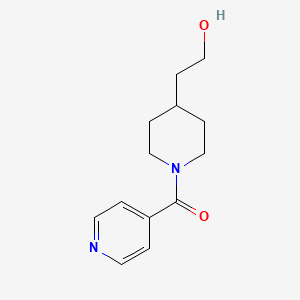
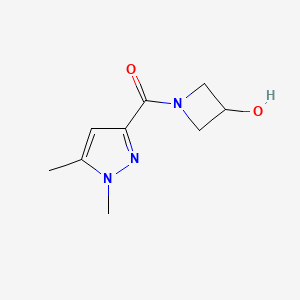
![3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1489003.png)
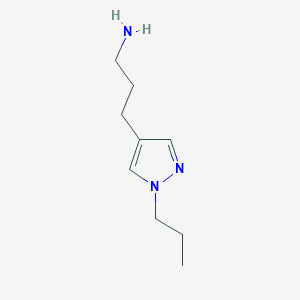
![1-[(Cyclopropylamino)methyl]cyclopentan-1-ol](/img/structure/B1489005.png)
![2H,3H,5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-3,6,6-trione](/img/structure/B1489006.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1489007.png)

![N-[2-(methylamino)propyl]cyclobutanamine](/img/structure/B1489014.png)
